1-Chloro-1-nitrobutane

CAS No.: 81668-01-1

Cat. No.: VC19323121

Molecular Formula: C4H8ClNO2

Molecular Weight: 137.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 81668-01-1 |

|---|---|

| Molecular Formula | C4H8ClNO2 |

| Molecular Weight | 137.56 g/mol |

| IUPAC Name | 1-chloro-1-nitrobutane |

| Standard InChI | InChI=1S/C4H8ClNO2/c1-2-3-4(5)6(7)8/h4H,2-3H2,1H3 |

| Standard InChI Key | LTCNZEYBPPUKDV-UHFFFAOYSA-N |

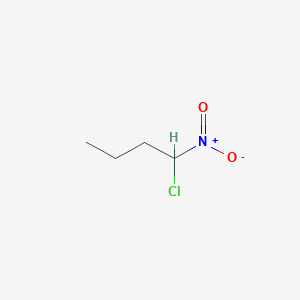

| Canonical SMILES | CCCC([N+](=O)[O-])Cl |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

1-Chloro-1-nitrobutane possesses the molecular formula C₄H₈ClNO₂, with a molecular weight of 137.565 g/mol . Its structure consists of a four-carbon chain (butane) with chlorine and nitro groups bonded to the first carbon atom. The compound’s IUPAC name, 1-chloro-1-nitrobutane, reflects this substitution pattern.

Physicochemical Properties

Key physical properties of 1-chloro-1-nitrobutane include:

| Property | Value | Source |

|---|---|---|

| Density | 1.154 g/cm³ | |

| Boiling Point | 169.2°C at 760 mmHg | |

| Flash Point | 56.1°C | |

| Refractive Index | 1.44 | |

| LogP (Octanol-Water) | 2.15 | |

| Exact Mass | 137.024 g/mol |

The compound’s moderate lipophilicity (LogP = 2.15) suggests limited water solubility, favoring organic solvents such as methanol or ethanol . Its relatively low flash point classifies it as a flammable liquid, necessitating careful handling .

Synthesis and Manufacturing

Historical Patent Methods

Early synthetic routes to 1-chloro-1-nitrobutane were documented in U.S. patents from the 1930s–1940s. For instance, U.S. Patent 2,256,839 (1938) describes the nitration of 1-chlorobutane using mixed acid (HNO₃/H₂SO₄) under controlled conditions . This method proceeds via electrophilic substitution, yielding the nitro derivative alongside byproducts requiring purification through fractional distillation .

A subsequent patent (U.S. Patent 2,397,384, 1944) optimized this process by employing silver nitrite (AgNO₂) in ethanol, which facilitates nucleophilic displacement of the chlorine atom with a nitro group . The reaction can be summarized as:

This approach minimizes side reactions, achieving yields exceeding 75% .

Modern Adaptations

Contemporary syntheses often utilize Raney nickel catalysts modified with molybdenum or cobalt to hydrogenate nitro precursors selectively. While these methods are primarily documented for aromatic analogs like 1-chloro-2,4-diaminobenzene , analogous principles may apply to aliphatic nitrochlorides. For example, hydrogenation of 1-nitro-1-chlorobutane derivatives at 40–80°C and 600–800 psig hydrogen pressure could theoretically yield reduced products, though specific studies on 1-chloro-1-nitrobutane remain scarce .

Reactivity and Functional Applications

Explosive and Oxidative Hazards

1-Chloro-1-nitrobutane is classified as a reactive chemical with explosion risks under heat or mechanical shock . Decomposition generates toxic gases such as phosgene (COCl₂) and nitrogen oxides (NOₓ), necessitating inert atmospheres during storage . Comparative data from its propane analog, 1-chloro-1-nitropropane (CAS 600-25-9), indicate similar hazards, including pulmonary edema and organ toxicity .

Industrial and Research Uses

Though direct applications of 1-chloro-1-nitrobutane are sparsely documented, its structural analogs serve as:

-

Fungicides: Nitrochloropropane derivatives exhibit biocidal activity against agricultural pathogens .

-

Pharmaceutical intermediates: Nitro groups are precursors to amines via reduction, enabling access to bioactive molecules .

-

Polymer modifiers: Incorporation of nitroalkanes enhances thermoplastic stability .

Environmental Impact and Degradation

Nitrochlorobutanes are persistent organic pollutants with low biodegradability. Hydrolysis under alkaline conditions releases nitrite ions and chlorinated byproducts, posing risks to aquatic ecosystems . Incineration is recommended for disposal, though it requires scrubbers to neutralize NOₓ emissions .

Research Gaps and Future Directions

Despite its historical synthesis, 1-chloro-1-nitrobutane remains understudied in modern contexts. Priority research areas include:

-

Catalytic hydrogenation mechanisms to access chiral amines.

-

Toxicokinetic studies quantifying bioaccumulation in mammalian systems.

-

Green chemistry approaches utilizing ionic liquids or microwave-assisted reactions to improve synthetic efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume